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molecular formula C10H13NO B1288283 2-(Cyclopropylmethoxy)aniline CAS No. 89523-17-1

2-(Cyclopropylmethoxy)aniline

Cat. No. B1288283
M. Wt: 163.22 g/mol
InChI Key: CYXGZZBWPVAYOW-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

A mixture of 1-(cyclopropylmethoxy)-2-nitrobenzene (1.352 g, 7.00 mmol) and 10% Pd/C (0.140 g, 0.132 mmol) in MeOH (30 ml) was hydrogenated at 20 psi for 1 hour. The catalyst was filtered off, and the solvent was removed affording 2-(cyclopropylmethoxy)aniline (1.03 g, 6.31 mmol, 90% yield, MS/ESI+ 164.0 [MH]+) that was used in the next step without further purification.
Quantity
1.352 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[N+:12]([O-])=O)[CH2:3][CH2:2]1>CO.[Pd]>[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[NH2:12])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
1.352 g
Type
reactant
Smiles
C1(CC1)COC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)COC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.31 mmol
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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